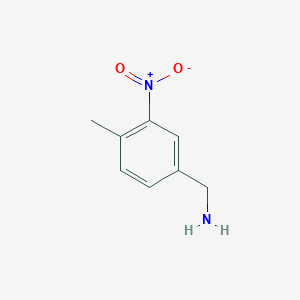

(4-Methyl-3-nitrophenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

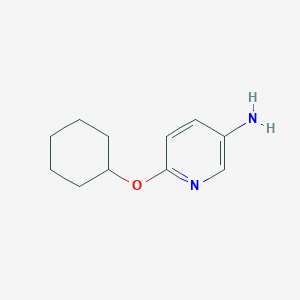

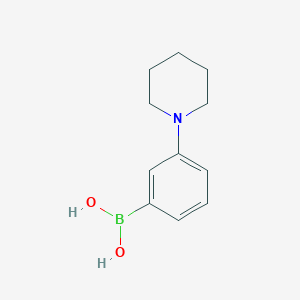

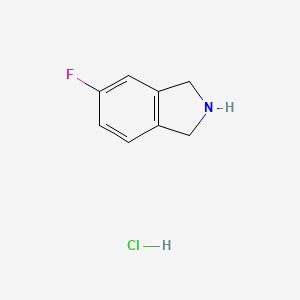

The compound "(4-Methyl-3-nitrophenyl)methanamine" is a chemical species that can be inferred to have a nitro group and a methyl group attached to a benzene ring, which is further linked to a methanamine group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be used to infer some properties and reactions of "(4-Methyl-3-nitrophenyl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For instance, the preparation of N-phenylalkoxyamine derivatives, as mentioned in the first paper, involves the addition of radicals to nitrosobenzene . Similarly, the synthesis of a compound with a triazole ring was achieved through a 1,3-dipolar cycloaddition reaction . Another compound was synthesized using a polyphosphoric acid condensation route . These methods suggest that the synthesis of "(4-Methyl-3-nitrophenyl)methanamine" could potentially be carried out through radical addition or condensation reactions, depending on the desired functional groups and the starting materials.

Molecular Structure Analysis

The molecular structure of compounds related to "(4-Methyl-3-nitrophenyl)methanamine" is characterized using spectroscopic techniques such as NMR and Mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a nitro group and a methyl group on the benzene ring would influence the electron distribution and chemical shifts observed in the NMR spectra of "(4-Methyl-3-nitrophenyl)methanamine".

Chemical Reactions Analysis

The chemical reactions of compounds with similar structures involve interactions of the functional groups present. For example, the nitro group is an electron-withdrawing group that can affect the reactivity of the benzene ring towards electrophilic aromatic substitution reactions . The methanamine group could engage in nucleophilic substitution reactions or form Schiff bases with aldehydes and ketones. The papers provided do not directly discuss the reactions of "(4-Methyl-3-nitrophenyl)methanamine", but the reactions of similar compounds suggest that it could participate in a variety of organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The presence of a nitro group in the compound would likely contribute to its acidity and potentially its solubility in polar solvents . The methyl group would add a degree of hydrophobic character to the molecule. The papers describe the use of spectroscopic techniques and solubility tests to characterize similar compounds . The thermal properties of related polymers indicate that the introduction of a nitro group can increase the thermal stability of the material . These insights suggest that "(4-Methyl-3-nitrophenyl)methanamine" would have distinct physical and chemical properties that could be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Intermediates

- Synthesis of Indene Derivatives: An efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines was developed, starting from 4-nitro-3-phenylbutanoic acid. This process offers mild conditions, less pollution, and simple manipulation, making it significant for chemical synthesis (Zhou et al., 2013).

- Benzylamino Coumarin Derivative Synthesis: A novel coumarin derivative was synthesized by reacting 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine. This study highlights the versatility of methanamines in creating new chemical compounds (Dekić et al., 2020).

Spectroscopic and Structural Analysis

- Spectral and Crystallographic Studies: Schiff bases derived from 4-nitrocinnamaldehyde were synthesized and characterized using various spectroscopic methods. These studies are crucial for understanding the structural and electronic properties of new compounds (Ani et al., 2021).

Biological and Environmental Applications

- Biodegradation of Nitrophenol Compounds: A study on Ralstonia sp. SJ98 demonstrated its ability to degrade 3-methyl-4-nitrophenol, a breakdown product of certain insecticides. This research is pivotal in environmental bioremediation and understanding microbial interactions with nitrophenol compounds (Bhushan et al., 2000).

Photodynamic Therapy

- Iron(III) Complexes for Photocytotoxicity: Iron(III) complexes with methanamine derivatives were synthesized and their photocytotoxic properties were examined. This research is vital in exploring new methods for targeted cancer treatment using photodynamic therapy (Basu et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (4-Methyl-3-nitrophenyl)methanamine may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can react with a variety of compounds, including amines, alcohols, and carboxylic acids. They can also react with nucleophiles, such as water and thiols, to form nitrosamines.

Biochemical Pathways

It’s known that similar compounds, such as 3-methyl-4-nitrophenol, are degraded by certain strains of bacteria through a series of enzymatic reactions . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF were found to be involved in this degradation process .

Pharmacokinetics

Similar compounds are known to be soluble in methanol and glacial acetic acid , which may influence their bioavailability.

Result of Action

Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Methyl-3-nitrophenyl)methanamine. For instance, 3-methyl-4-nitrophenol, a similar compound, is a persistent pollutant produced from the degradation of the insecticide fenitrothion under aerobic environmental conditions . The degradation of this compound by certain bacterial strains can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds .

Eigenschaften

IUPAC Name |

(4-methyl-3-nitrophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIBQOBTAYVCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594136 |

Source

|

| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-3-nitrophenyl)methanamine | |

CAS RN |

623155-53-3 |

Source

|

| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)